
1,4-Ditetradecylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ditetradecylcyclohexane is an organic compound with the molecular formula C34H68 It is a derivative of cyclohexane, where two tetradecyl groups are attached to the 1 and 4 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ditetradecylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Ditetradecylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexane ring to a more saturated form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,4-Ditetradecylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the properties of cyclohexane derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the formulation of lubricants and surfactants, where its long alkyl chains provide desirable properties.
Mechanism of Action
The mechanism of action of 1,4-Ditetradecylcyclohexane largely depends on its interaction with other molecules. Its long alkyl chains allow it to interact with hydrophobic regions of biological membranes or other hydrophobic compounds. This interaction can alter the physical properties of membranes or enhance the solubility of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylcyclohexane: A simpler derivative with shorter alkyl chains.
1,4-Diethylcyclohexane: Another derivative with slightly longer alkyl chains than dimethyl but shorter than tetradecyl.
1,4-Dibutylcyclohexane: Features even longer alkyl chains compared to diethyl.
Uniqueness
1,4-Ditetradecylcyclohexane stands out due to its exceptionally long alkyl chains, which impart unique physical and chemical properties. These long chains enhance its hydrophobicity and make it particularly useful in applications requiring strong interactions with hydrophobic environments.
Properties
CAS No. |
820233-12-3 |
|---|---|
Molecular Formula |
C34H68 |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
1,4-di(tetradecyl)cyclohexane |
InChI |
InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-31-34(32-30-33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI Key |
STHBTOMXQDETFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
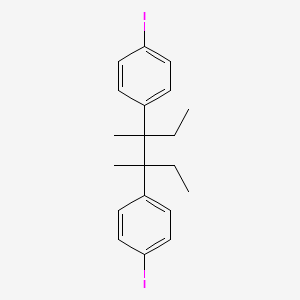
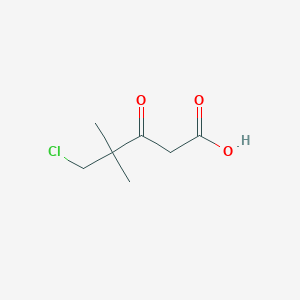
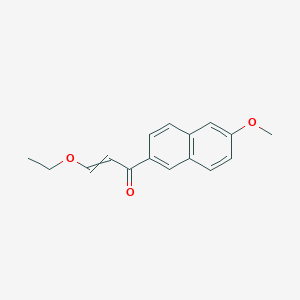
silane](/img/structure/B14226441.png)
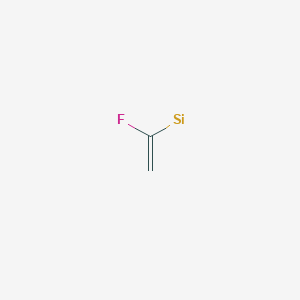
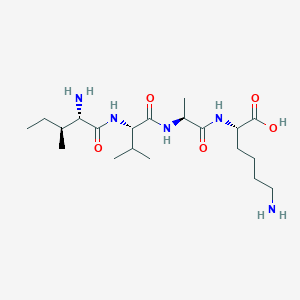
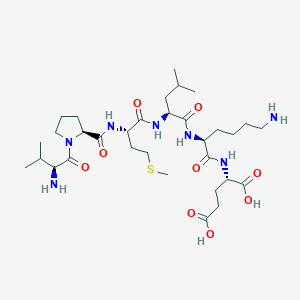
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
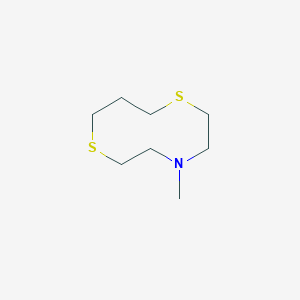
![Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-](/img/structure/B14226471.png)
![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
